Lovastatin-d3 Hydroxy Acid Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

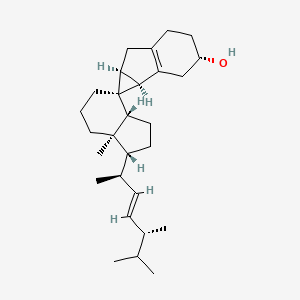

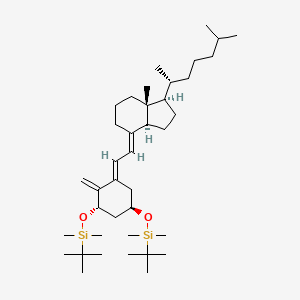

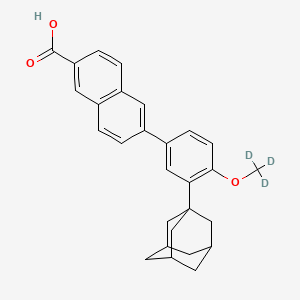

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .

Synthesis Analysis

Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .科学研究应用

1. Application in X-Adrenoleukodystrophy

Lovastatin, as an inhibitor of 3‐hydroxy‐3‐methyl‐glutaryl‐coenzyme A (HMG‐CoA) reductase, alongside sodium phenylacetate, has been found effective in normalizing the accumulation of saturated very long chain fatty acids (VLCFA) in cultured skin fibroblasts of X‐adrenoleukodystrophy (X‐ALD). This suggests potential therapeutic applications for X‐ALD treatment (Singh, Pahan, & Khan, 1998).

2. Impact on Coenzyme Q Levels

Lovastatin has been studied for its effect on coenzyme Q levels. It inhibits the enzyme required for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a precursor for both cholesterol and coenzyme Q synthesis. This suggests its influence on cellular CoQ levels, which has implications for treatments involving lovastatin (Willis et al., 1990).

3. Anti-Tumor Properties

Research indicates that lovastatin has antitumor properties, particularly in inhibiting the growth and metastasis of mammary carcinoma cells. This is associated with its role in inhibiting the mevalonate pathway of cholesterol synthesis, pointing towards potential clinical applications in cancer treatment (Alonso et al., 1998).

4. Antimicrobial Effects

Lovastatin has been observed to influence a broad array of pathogenic microorganisms, including reducing the growth of protozoan parasites and affecting the sterol pathway in microorganisms like Candida albicans. This extends its potential applications to antimicrobial treatments (Pradines et al., 2007).

5. Pharmacokinetics and Metabolism

Studies on lovastatin's metabolism reveal its conversion to the β-hydroxy acid form in vivo, which is pharmacologically active. Understanding its metabolic pathways and quantification in human plasma is essential for optimizing therapeutic efficacy and safety (Ju et al., 2015).

6. Interaction with Cell Membranes

Research indicates that lovastatin interacts with cell membranes, affecting membrane-associated proteins and enzymes. This can have significant implications for its pharmacological properties, especially in the context of cholesterol and lipid metabolism (Shurshalova et al., 2020).

7. Biosynthesis Inhibition in Bacterial Bioluminescence

Lovastatin has been studied for its inhibitory effects on bacterial bioluminescence, specifically its impact on bacterial luciferase. This research could lead to new insights into bacterial metabolism and potential antibacterial applications (Baranova, Krĕier, & Egorov, 1995).

安全和危害

属性

CAS 编号 |

1217528-38-5 |

|---|---|

产品名称 |

Lovastatin-d3 Hydroxy Acid Sodium Salt |

分子式 |

C24H34O6D3Na |

分子量 |

447.56 |

外观 |

White to Off-White Solid |

熔点 |

179-188°C (dec.) |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

119410-08-1 (unlabelled) |

同义词 |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

标签 |

Lovastatin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。